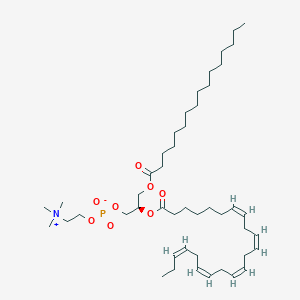

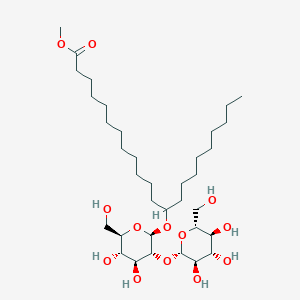

Methyl 13-sophorosyloxydocosanoate

カタログ番号 B1263694

分子量: 694.9 g/mol

InChIキー: NKQRPULMZRZDJA-IPORWCFUSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

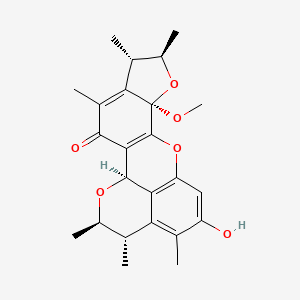

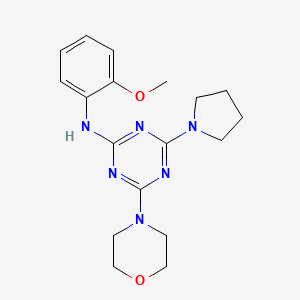

Methyl 13-sophorosyloxydocosanoate is a sophorolipid, a methyl ester and a sophoroside.

科学的研究の応用

Characterization and Production

- Characterization of Glycolipids : Methyl 13-sophorosyloxydocosanoate has been studied in the characterization of glycolipids from Candida Bogoriensis. These studies involve quantifying carbohydrate, acetate, hydroxy acid, and using chromatography and mass spectrometry techniques for analysis (Esders & Light, 1972).

Enzymatic Activity and Metabolism

- Acetyltransferase Activity : Research on acetyl-coenzyme A: 13-sophorosyloxydocosanoic acid acetyltransferase from Candida Bogoriensis shows its role in acetylating the sophorosyl group, producing monoacetate and diacetate derivatives. This enzyme has implications for studying lipid metabolism and enzymatic functions in organisms (Bucholtz & Light, 1976).

Biochemical Studies

- Hydrolysis by Esterases : Studies on the hydrolysis of 13-sophorosyloxydocosanoic acid esters by acetyl- and carboxylesterases isolated from Candida Bogoriensis provide insight into the biochemical processing of glycolipids. These studies contribute to understanding the metabolic pathways and enzyme specificities in microorganisms (Bucholtz & Light, 1976).

Implications in Natural Product Chemistry

- Comparison with Natural Hydroxy Acids : The comparison of synthetic methyl 13-D- and 13-L-hydroxydocosanoates with the natural product from Candida bogoriensis (which has the L-configuration) offers insights into the stereochemistry of natural hydroxy acids. This research is crucial for understanding the structural properties of bioactive molecules (Tulloch, 1968).

Nutritional and Pharmacological Studies

- Absorption and Metabolism in Rats : A study comparing the absorption and metabolism of quercetin-3-O-sophoroside with quercetin aglycone in rats suggests significant implications for understanding the biological activity and pharmacokinetics of such compounds in nutrition and medicine (Wang, Berhow, Black, & Jeffery, 2019).

Synthesis and Chemical Analysis

- Synthetic Analogues : Research on synthetic analogues of this compound provides insights into the development of new chemical compounds with potential applications in various fields including medicinal chemistry and materials science (Lovey & Pawson, 1981).

特性

分子式 |

C35H66O13 |

|---|---|

分子量 |

694.9 g/mol |

IUPAC名 |

methyl 13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoate |

InChI |

InChI=1S/C35H66O13/c1-3-4-5-6-10-13-16-19-24(20-17-14-11-8-7-9-12-15-18-21-27(38)44-2)45-35-33(31(42)29(40)26(23-37)47-35)48-34-32(43)30(41)28(39)25(22-36)46-34/h24-26,28-37,39-43H,3-23H2,1-2H3/t24?,25-,26-,28-,29-,30+,31+,32-,33-,34+,35-/m1/s1 |

InChIキー |

NKQRPULMZRZDJA-IPORWCFUSA-N |

異性体SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)